molecular formula C29H29NO6 B11126567 Diprop-2-en-1-yl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diprop-2-en-1-yl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11126567
M. Wt: 487.5 g/mol
InChI Key: QBRJYUCZIIJBPO-UHFFFAOYSA-N
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Description

3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[4-(4-METHYLBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as prop-2-en-1-yl, dimethyl, and methoxybenzoyloxy phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[4-(4-METHYLBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with dihydropyridine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[4-(4-METHYLBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[4-(4-METHYLBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a precursor for the synthesis of pharmaceuticals with antihypertensive and anti-inflammatory properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[4-(4-METHYLBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including anti-inflammatory and antihypertensive actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-BIS(PROP-2-EN-1-YL) 2,6-DIMETHYL-4-[4-(4-METHYLBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for targeted interactions with specific biological molecules, making it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C29H29NO6

Molecular Weight

487.5 g/mol

IUPAC Name

bis(prop-2-enyl) 2,6-dimethyl-4-[4-(4-methylbenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H29NO6/c1-6-16-34-28(32)24-19(4)30-20(5)25(29(33)35-17-7-2)26(24)21-12-14-23(15-13-21)36-27(31)22-10-8-18(3)9-11-22/h6-15,26,30H,1-2,16-17H2,3-5H3

InChI Key

QBRJYUCZIIJBPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OCC=C)C)C)C(=O)OCC=C

Origin of Product

United States

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